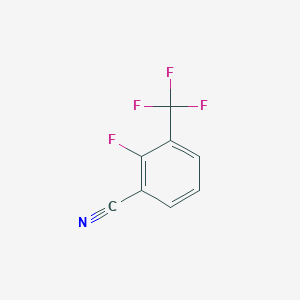

2-Fluoro-3-(trifluoromethyl)benzonitrile

Beschreibung

Significance of Fluorinated Aromatic Nitriles in Modern Chemistry

Fluorinated aromatic nitriles are a class of organic compounds that have gained considerable attention in modern chemistry, particularly in the fields of medicinal chemistry and materials science. numberanalytics.com The incorporation of fluorine atoms into an aromatic nitrile structure can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.com

The strong electron-withdrawing nature of fluorine can enhance the metabolic stability and bioavailability of a molecule, making it a desirable feature in drug design. numberanalytics.commdpi.com The trifluoromethyl group (-CF₃), in particular, is known to increase lipophilicity, which can improve a compound's ability to cross cell membranes. mdpi.combeilstein-journals.org This has led to the inclusion of trifluoromethyl groups in numerous FDA-approved drugs. mdpi.com

Furthermore, the nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and tetrazoles, which are important pharmacophores in many bioactive molecules. The presence of fluorine and trifluoromethyl groups can also influence the reactivity of the nitrile group and the aromatic ring, allowing for selective chemical transformations. chemimpex.com

In materials science, the introduction of fluorine into aromatic systems can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com These properties are valuable for the development of high-performance polymers and organic electronic devices. numberanalytics.comusd.edu

Research Landscape of 2-Fluoro-3-(trifluoromethyl)benzonitrile and Analogues

The research landscape for this compound and its analogues is primarily centered on their utility as intermediates in the synthesis of more complex molecules. chemimpex.comchemicalbook.com This compound serves as a key building block for creating a variety of organic structures, particularly those of interest in pharmaceutical and agrochemical development. chemimpex.com

One area of application is in the synthesis of antiviral and anticancer agents. chemimpex.com The unique substitution pattern of the aromatic ring in this compound provides a scaffold that can be further elaborated to produce molecules with specific biological activities. Researchers leverage the reactivity of the nitrile and the influence of the fluorine and trifluoromethyl groups to construct these target compounds. chemimpex.comchemimpex.com

In the agrochemical industry, this compound is utilized in the production of herbicides and insecticides. chemimpex.com The fluorinated substituents can enhance the potency and selectivity of these agricultural chemicals, leading to more effective pest control with potentially reduced environmental impact. chemimpex.com

The study of this compound and its isomers, such as 2-Fluoro-5-(trifluoromethyl)benzonitrile and 2-Fluoro-6-(trifluoromethyl)benzonitrile, also contributes to a broader understanding of the chemistry of fluorinated aromatic compounds. chemimpex.comsigmaaldrich.com By comparing the properties and reactivity of these analogues, chemists can gain insights into the intricate effects of substituent positioning on molecular behavior. This knowledge is crucial for the rational design of new molecules with tailored properties.

Table 2: Investigated Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 4088-84-0 | C₈H₃F₄N | 189.11 |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | C₈H₃F₄N | 189.11 |

| 2-(Trifluoromethyl)benzonitrile | 447-60-9 | C₈H₄F₃N | 171.12 |

While detailed synthetic methodologies and specific reaction outcomes are often proprietary or published in specialized chemical literature, the availability of this compound from various chemical suppliers indicates its role as a readily accessible starting material for a range of research and development activities. sigmaaldrich.com Its application in complex chemical reactions, such as nucleophilic substitutions and coupling reactions, underscores its versatility as a synthetic intermediate. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWOWGXPPBIZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333860 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146070-35-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Benzonitrile and Its Derivatives

Strategies for Benzonitrile (B105546) Core Construction

The construction of the 2-fluoro-3-(trifluoromethyl)benzonitrile core often involves the strategic introduction of the nitrile and trifluoromethyl groups onto a benzene (B151609) ring. These approaches can be classified based on whether they modify a pre-existing aromatic system or build the ring with the desired substituents in a more controlled, step-wise manner.

Functionalization of Pre-existing Aromatic Scaffolds

A common approach to synthesizing this compound involves the modification of readily available substituted benzenes. This typically entails the introduction of the required functional groups through a series of aromatic substitution reactions.

Nitration serves as a critical first step in many synthetic pathways toward fluorinated benzonitriles. The introduction of a nitro group provides a versatile handle for further transformations into amines and, subsequently, the desired nitrile functionality.

A representative multi-step synthesis starting from ortho-fluorobenzotrifluoride involves an initial nitration step. google.com The subsequent reduction of the nitro group yields an aniline (B41778) derivative, which can then undergo a series of reactions including bromination, diazotization to remove the amino group, and finally, a substitution reaction to introduce the cyano group. google.com This five-step process highlights the utility of nitration as an entry point to complex substituted benzonitriles. google.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | Nitric Acid, Sulfuric Acid | 3-Trifluoromethyl-4-fluoro-nitrobenzene |

| 2 | Reduction | Not specified | 3-Trifluoromethyl-4-fluoroaniline |

| 3 | Bromination & Diazotization | Bromine, Diazotizing agent | 3-Fluoro-4-trifluoromethyl bromobenzene |

| 4 | Cyanation | Cyanide source | 3-Fluoro-4-trifluoromethylbenzonitrile |

This table outlines a general synthetic sequence and does not represent the synthesis of this compound directly, but a related isomer.

The introduction of the cyano group is a pivotal step in the synthesis of benzonitriles. This transformation is often achieved through the displacement of a suitable leaving group, such as a halogen, with a cyanide salt.

In the synthesis of related fluorinated benzonitriles, cuprous cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) is commonly employed for the cyanation step. Another approach involves the use of anhydrous sodium cyanide. google.com For instance, 2-fluoro-4-chlorotrifluoromethane can be converted to 2-fluoro-4-cyanobenzotrifluoride using sodium cyanide. google.com The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields. google.com

| Starting Material | Cyanating Agent | Solvent | Product |

| 2-Fluoro-3-chlorobenzotrifluoride | Cyaniding reagent | Second solvent | 2-Chloro-6-trifluoromethylbenzonitrile |

| Bromo-substituted benzene | Cuprous Cyanide (CuCN) | Dimethylformamide (DMF) | Cyano-substituted benzene |

| 2-Fluoro-4-chlorotrifluoromethane | Anhydrous Sodium Cyanide | Not specified | 2-Fluoro-4-cyanobenzotrifluoride |

Directed Synthetic Routes

Directed synthetic routes offer a more controlled approach to the synthesis of this compound, often starting from specifically substituted precursors. These methods allow for precise placement of the functional groups, minimizing the formation of unwanted isomers.

A common strategy involves a multi-step synthesis starting from a di-substituted halobenzene. For example, a synthetic method for a related compound, 2-trifluoromethyl benzamide, begins with 2,3-dichlorotrifluorotoluene. google.com This starting material undergoes fluorination to yield 2-fluoro-3-chlorobenzotrifluoride, followed by a cyanation reaction to produce 2-chloro-6-trifluoromethylbenzonitrile. google.com Subsequent steps would then be required to arrive at the final desired product. This highlights a deliberate, step-wise approach to building the target molecule.

A patent describes a five-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile starting from ortho-fluorobenzotrifluoride. google.com This method involves nitration, reduction, bromination, a diazotization amine-removing reaction, and finally a substitution reaction to introduce the cyano group. google.com

| Starting Material | Key Intermediates | Final Product (Isomer) |

| 2,3-Dichlorotrifluorotoluene | 2-Fluoro-3-chlorobenzotrifluoride, 2-Chloro-6-trifluoromethylbenzonitrile | 2-Trifluoromethyl benzamide |

| Ortho-fluorobenzotrifluoride | 3-Trifluoromethyl-4-fluoroaniline, 3-Fluoro-4-trifluoromethyl bromobenzene | 3-Fluoro-4-trifluoromethylbenzonitrile |

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single process, avoiding the need for isolation and purification of intermediates. While specific one-pot syntheses for this compound are not detailed in the provided search results, the concept is well-established for related fluorinated compounds. For example, a one-pot strategy for the synthesis of 3-difluoromethyl benzoxazole-2-thiones has been reported, demonstrating the feasibility of such approaches in fluorine chemistry. nih.gov Similarly, a one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime has been developed. nih.gov These examples suggest the potential for developing a one-pot methodology for this compound, which would offer significant advantages in terms of efficiency and resource utilization.

Selective Fluorination and Trifluoromethylation Techniques

The strategic placement of fluorine and trifluoromethyl groups on an aromatic ring requires a diverse toolkit of synthetic methods. The reactivity and regioselectivity of these transformations are highly dependent on the chosen reagents, catalysts, and reaction conditions.

The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs. mdpi.comresearchgate.net Its introduction is typically achieved through radical, nucleophilic, or electrophilic pathways, often facilitated by transition metals or, more recently, under metal-free conditions. researchgate.net

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to an aromatic ring. These methods are advantageous for their ability to functionalize C-H bonds directly. A variety of reagents have been developed to serve as sources for the •CF₃ radical under different initiation conditions. acs.org

Photoredox catalysis has emerged as a powerful tool for generating •CF₃ radicals under mild conditions. rsc.org For instance, iridium or ruthenium-based photocatalysts can be excited by visible light to initiate a single electron transfer (SET) process with a CF₃ source like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or SF₅CF₃. rsc.orgbeilstein-journals.org Another innovative approach utilizes the piezoelectric properties of materials like barium titanate (BaTiO₃) in ball milling to mechanochemically generate •CF₃ radicals from sources such as Umemoto's reagent, offering a solvent-free and sustainable alternative. researchgate.net

Table 1: Selected Radical Trifluoromethylation Protocols

| CF₃ Source | Initiation/Catalysis Method | Key Features | Reference |

|---|---|---|---|

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Photoredox Catalysis (e.g., [Ru(phen)₃]Cl₂) | Efficient for direct C-H trifluoromethylation of (hetero)arenes. | rsc.orgbeilstein-journals.org |

| SF₅CF₃ | Photoredox Catalysis (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) | Utilizes a potent greenhouse gas as a CF₃ source. | rsc.org |

| Trifluoromethyl iodide (CF₃I) | Fe(II)/H₂O₂ System | An inexpensive and simple method for aromatic trifluoromethylation. | researchgate.net |

| Umemoto's Reagent | Piezoelectric Materials (e.g., BaTiO₃) via Ball Milling | Mechanochemical, solvent-free, and rapid C-H trifluoromethylation. | researchgate.net |

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or triflate with a source of the trifluoromethyl anion ("CF₃⁻") or its synthetic equivalent. A prominent example is the use of fluoroform (HCF₃), a readily available and inexpensive greenhouse gas, to generate a highly reactive "ligandless" copper trifluoromethyl (CuCF₃) species. acs.orgorganic-chemistry.org This reagent smoothly trifluoromethylates a wide range of aryl iodides and bromides. acs.orgorganic-chemistry.org Another approach uses methyl trifluoroacetate (B77799) in the presence of a copper(I) catalyst and a cesium salt to trifluoromethylate aryl halides at elevated temperatures. researchgate.net

Electrophilic trifluoromethylation employs reagents that deliver a "CF₃⁺" cation equivalent to a nucleophilic aromatic substrate. These methods are particularly useful for electron-rich arenes. Reagents such as Togni's and Umemoto's reagents are well-established electrophilic CF₃ sources. nih.gov The reactivity often requires activation, sometimes involving transition metals, to facilitate the transfer of the trifluoromethyl group. researchgate.net

Table 2: Comparison of Nucleophilic and Electrophilic Trifluoromethylation

| Approach | CF₃ Source Example | Typical Substrate | Mechanism | Reference |

|---|---|---|---|---|

| Nucleophilic | CuCF₃ (from HCF₃) | Aryl Halides (Ar-I, Ar-Br) | Reaction of an aryl electrophile with a "CF₃⁻" equivalent. | acs.orgorganic-chemistry.org |

| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent) | Aryl Halides, Carbonyls | Fluoride-activated silyl (B83357) reagent acts as a "CF₃⁻" source. | acs.orgorganic-chemistry.org |

| Electrophilic | Togni's Reagent | Electron-rich Arenes, Boronic Acids, β-ketoesters | Reaction of an aryl nucleophile with a "CF₃⁺" equivalent. | organic-chemistry.org |

| Electrophilic | Umemoto's Reagent | Arenes, Heterocycles, Peptides | Powerful electrophilic CF₃ source, often used in radical pathways as well. | researchgate.net |

Transition metals, particularly copper and palladium, are central to many modern trifluoromethylation reactions. nih.gov They can participate in various catalytic cycles, enabling transformations that are otherwise challenging.

Copper-catalyzed methods are widespread, especially for the trifluoromethylation of aryl and heteroaryl halides. nih.gov These reactions often proceed via the formation of a [CuCF₃] intermediate, which can be generated from various precursors like CF₃CO₂K, TMSCF₃, or phenyl trifluoromethyl sulfoxide (B87167). organic-chemistry.orgnih.gov These methods are valued for their cost-effectiveness and functional group tolerance. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation and have been extended to C-CF₃ bond formation. nih.gov These protocols can transform aryl chlorides, which are often less reactive than the corresponding bromides or iodides, into their trifluoromethylated analogs. nih.gov The development of specialized ligands is crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Trifluoromethylation

| Metal Catalyst | CF₃ Source | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Copper(I) Iodide | Potassium trifluoroacetate (CF₃CO₂K) | Aryl/Heteroaryl Iodides | Utilizes a low-cost, stable CF₃ source; can be run in flow systems. | nih.gov |

| Copper | TMSCF₃ (Ruppert-Prakash Reagent) | Aryl Iodides | Broad applicability and good yields, often enhanced by additives like borate. | organic-chemistry.org |

| Palladium | TESCF₃ (Triethylsilyl-CF₃) | Aryl Chlorides | Enables trifluoromethylation of less reactive but more available aryl chlorides. | nih.gov |

| Copper | Togni's Reagent | Aryl/Vinylboronic Acids | Mild reaction conditions for a broad range of substrates. | organic-chemistry.org |

Driven by the goals of sustainability and cost-reduction, metal-free trifluoromethylation methods have gained significant traction. These strategies often rely on photoredox catalysis using organic dyes or other non-metallic reagents to initiate the reaction. For example, visible-light photocatalysis with 9,10-phenanthrenedione can promote the tandem difunctionalization of o-vinylanilides with sodium trifluoromethylsulfinate to produce trifluoromethylated benzoxazines. rsc.org Another approach uses organic photocatalysts like Eosin Y to mediate the trifluoromethylation of silyl enol ethers with CF₃SO₂Cl. beilstein-journals.org Additionally, metal-free methods have been developed for the conversion of aldehydes and ketones into β,β,β-trifluoroethylarenes using phosphonium-derived reagents and a fluoride (B91410) source. acs.org

Table 4: Examples of Metal-Free Trifluoromethylation

| Method | Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | 9,10-Phenanthrenedione, CF₃SO₂Na | Tandem Trifluoromethylation/Cyclization | rsc.org |

| One-Pot Conversion | Ph₃P⁺CF₂CO₂⁻, TBAF | Trifluoromethylation of Aldehydes/Ketones | acs.org |

| Heterogeneous Photocatalysis | Mesoporous Graphitic Carbon Nitride (mpg-CN), CF₃SO₂Cl | Direct C-H Trifluoromethylation | beilstein-journals.org |

The direct introduction of a fluorine atom onto an aromatic ring, especially one already bearing other functional groups, requires highly selective methods. For a precursor to this compound, this would involve the fluorination of a substituted benzotrifluoride.

A common strategy for aromatic fluorination is electrophilic fluorination, which uses reagents that act as a source of an electrophilic fluorine ("F⁺"). Selectfluor® is a widely used electrophilic fluorinating agent capable of fluorinating a variety of substrates, including those containing nitrile groups, often mediated by a base to generate a nucleophilic carbon center. researchgate.netbeilstein-journals.org A patented method describes the direct fluorination of 2,3-dichlorobenzotrifluoride (B1294808) using a fluorinating reagent in the presence of a catalyst to yield 2-fluoro-3-chlorobenzotrifluoride, a direct precursor which can then be cyanated. google.com Palladium-catalyzed methods have also been developed for the fluorination of aryl triflates and bromides, and even for direct C-H fluorination using electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI). nih.govbeilstein-journals.org

Table 5: Methods for the Introduction of Fluoro Groups

| Method | Fluorinating Agent | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich Arenes, Carbanions (e.g., adjacent to -CN) | Commercially available, relatively stable F⁺ source. | researchgate.netbeilstein-journals.org |

| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Organometallics, Arenes (Pd-catalyzed C-H activation) | Used in various metal-catalyzed and radical relay fluorinations. | nih.govbeilstein-journals.org |

| Nucleophilic Aromatic Substitution | Potassium Fluoride (KF) | Activated Aryl Chlorides (e.g., 2,3-dichlorobenzotrifluoride) | Classic SNAr reaction, often requires high temperatures or phase-transfer catalysts. | google.com |

| Palladium-Catalyzed Fluorination | Silver Fluoride (AgF) | Aryl Triflates/Bromides | Transition-metal-catalyzed C-F bond formation. | nih.gov |

Introduction of Fluoro Groups

Nucleophilic Aromatic Fluorination

Nucleophilic aromatic substitution (SNAᵣ) is a primary method for introducing a fluorine atom onto an aromatic ring. This approach typically involves the displacement of a leaving group, such as a nitro or chloro group, by a fluoride ion. The reactivity of the substrate is significantly enhanced by the presence of electron-withdrawing groups, like the trifluoromethyl (CF₃) and nitrile (CN) groups in the precursor molecules. ucla.educhemimpex.com

Commonly used fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). The choice of solvent and the presence of a phase-transfer catalyst are crucial for the success of these reactions. For instance, the synthesis of 2,4,5-trifluorobenzonitrile (B1209073) from 2,4-dichloro-5-fluorobenzonitrile (B139205) can be achieved using a mixture of potassium fluoride and cesium fluoride in a high-boiling solvent like sulfolane (B150427). google.com The reaction temperature is a critical parameter, with optimal yields often obtained between 160°C and 200°C. google.com

Table 1: Nucleophilic Aromatic Fluorination Reaction Parameters

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Sulfolane | 200 | ~50 | google.com |

This table illustrates the impact of reagent ratios and temperature on the yield of a nucleophilic fluorination reaction.

Electrophilic Fluorination Strategies

Electrophilic fluorination offers an alternative pathway, particularly for substrates that are not amenable to nucleophilic substitution. nih.gov These reactions employ reagents that deliver an electrophilic fluorine species ("F⁺") to the aromatic ring. While the direct fluorination of benzene can be achieved with elemental fluorine (F₂), this method often lacks selectivity and can be hazardous. google.com

More controlled electrophilic fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents are often used in conjunction with a catalyst to direct the fluorination to a specific position on the aromatic ring. The development of photosensitized direct C-H fluorination represents a significant advancement, offering a more direct and atom-economical approach. beilstein-journals.org

C-H Fluorination via Directing Group Strategies

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. beilstein-journals.org The use of directing groups has emerged as a powerful strategy to achieve regioselectivity in these reactions. The directing group, temporarily installed on the substrate, positions a catalyst in close proximity to a specific C-H bond, facilitating its selective fluorination.

Transition metal catalysis plays a pivotal role in many C-H fluorination strategies. beilstein-journals.orgnih.gov The development of these methods is a rapidly advancing area of research, aiming to provide more efficient and selective routes to fluorinated aromatic compounds. nih.gov

Catalysis and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of catalysts and reaction conditions.

Role of Transition Metal Catalysts (e.g., Palladium, Copper, Iron)

The synthesis of substituted 3,1-benzoxazines, which can be related to the benzonitrile scaffold, demonstrates the effectiveness of transition metal catalysis. In one study, a palladium-catalyzed decarboxylative intramolecular cyclization proceeded with a 99% yield. nih.gov

Table 2: Effect of Ligand on Palladium-Catalyzed Cyclization

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 99 | nih.gov |

| Pd₂(dba)₃ | rac-tBu-PyBOX | low | nih.gov |

This table highlights the significant influence of the ligand on the efficiency of a palladium-catalyzed reaction.

Iron catalysts are also gaining attention as a more sustainable and cost-effective alternative to precious metals like palladium.

Lewis Acid Catalysis in Cycloaddition Reactions

Lewis acid catalysis is particularly relevant in cycloaddition reactions that can be used to construct heterocyclic structures incorporating the fluorinated benzonitrile motif. rsc.org Lewis acids, such as boron trifluoride (BF₃), can activate substrates towards cycloaddition by coordinating to a Lewis basic site, thereby lowering the activation energy of the reaction. rsc.org Theoretical studies using DFT methods have been employed to understand the molecular mechanism and stereoselectivity of Lewis acid-catalyzed [3+2] cycloaddition reactions. rsc.org Strong solid Lewis acid catalysts, prepared by fluorinating γ-aluminium oxide, have also shown remarkable activity in C-F bond activation. rsc.org

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the outcome of a synthesis. chemimpex.comchemimpex.comnih.govgoogle.comcas.cn In nucleophilic aromatic fluorination, polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane are often used to dissolve the fluoride salts and promote the reaction. google.comgoogle.com

A study on the synthesis of tetra-substituted 3,1-benzoxazines showed that screening various solvents with an optimal catalyst led to a significant increase in yield, with ethanol (B145695) providing a 94% yield. nih.gov Temperature control is also crucial; for instance, in the synthesis of 2,4,5-trifluorobenzonitrile, the reaction temperature is maintained between 140°C and 200°C to achieve optimal results. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,5-trifluorobenzonitrile |

| 2,4-dichloro-5-fluorobenzonitrile |

| N-fluorobenzenesulfonimide |

| Selectfluor® |

| Boron trifluoride |

| Copper cyanide |

| Potassium fluoride |

| Cesium fluoride |

| Palladium |

| Copper |

Continuous Flow Synthesis Techniques and Scalability

The synthesis of complex fluorinated aromatic compounds such as this compound is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This approach provides superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for handling the often hazardous and highly exothermic reactions involved in the synthesis of fluorinated intermediates.

The introduction of fluorine and trifluoromethyl groups into an aromatic ring can involve reagents and reaction conditions that are challenging to manage on a large scale in batch reactors. Continuous flow systems mitigate these risks by using small reactor volumes, which minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing thermal runaways and the formation of unwanted by-products that can arise from localized temperature fluctuations. frontiersin.org

For the synthesis of this compound, a potential continuous flow process could involve the cyanation of a suitable precursor, such as 2-bromo-6-fluoro-3-(trifluoromethyl)benzene. In a flow setup, a solution of the aryl bromide and a cyanide source (e.g., copper(I) cyanide) in a high-boiling point solvent could be continuously pumped through a heated reactor coil. The precise control of residence time and temperature in the flow reactor can lead to higher yields and selectivity compared to batch methods.

Table 1: Illustrative Process Parameters for Continuous Flow Cyanation

| Parameter | Value/Condition | Rationale |

| Reactor Type | Heated PFA or Hastelloy Coil Microreactor | Inert materials are required to handle potentially corrosive reagents at high temperatures. |

| Temperature | 150-250 °C | High temperatures are often necessary to drive the cyanation reaction to completion. google.com |

| Pressure | 5-15 bar | Elevated pressure can prevent solvent boiling and enhance reaction rates. |

| Residence Time | 10-60 minutes | Optimized to maximize conversion while minimizing by-product formation. |

| Flow Rate | 0.1-1.0 mL/min (Lab Scale) | Determines the residence time and production throughput. |

| Solvent | DMF, NMP, or DMSO | High-boiling polar aprotic solvents are typically used to dissolve reactants and facilitate the reaction. |

| Catalyst | Palladium or Copper-based catalyst | Often required to facilitate the carbon-nitrogen bond formation in cyanation reactions. |

The scalability of continuous flow processes is one of its most significant advantages for industrial applications. Instead of redesigning larger reactors, which is a common and complex challenge in batch chemistry, scaling up in flow chemistry is typically achieved through two main strategies:

Scaling-out: This involves running the optimized continuous process for an extended period to produce larger quantities of the product.

Numbering-up (or Parallelization): This strategy involves operating multiple microreactors in parallel to increase the total throughput. This maintains the optimal reaction conditions and high performance achieved at the small scale.

This inherent scalability allows for a more seamless transition from laboratory-scale research and development to pilot-plant and full-scale industrial production, significantly reducing development time and costs.

Purification and Isolation Methodologies in Advanced Synthesis

Chromatographic Methods: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying fluorinated aromatic compounds to very high levels of purity. For compounds like this compound, reverse-phase HPLC is often employed.

Table 2: Representative Preparative HPLC Parameters

| Parameter | Specification | Purpose |

| Column | C18 or Phenyl-Hexyl stationary phase | Provides good separation for aromatic and fluorinated compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column, with the gradient adjusted to resolve impurities. |

| Detector | UV at 254 nm | Allows for the detection of the aromatic compound as it elutes. |

| Flow Rate | 20-100 mL/min | Higher flow rates are used in preparative scale to process larger sample volumes. |

| Loading | 10-100 mg per injection | The amount of crude material that can be purified in a single run depends on the column size and separation efficiency. |

Crystallization: Crystallization is a cost-effective and scalable method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical for successful crystallization.

Table 3: Potential Solvent Systems for Crystallization

| Solvent System | Technique | Expected Outcome |

| Isopropanol/Water | Cooling Crystallization | The compound is dissolved in hot isopropanol, and water is added as an anti-solvent to induce crystallization upon cooling. |

| Hexane/Ethyl Acetate | Evaporative or Cooling Crystallization | The compound is dissolved in a minimal amount of a more soluble solvent (ethyl acetate), and a less soluble solvent (hexane) is added to promote crystal formation. |

| Toluene | Cooling Crystallization | Toluene can be an effective solvent for recrystallizing aromatic compounds. |

In-line Purification in Flow Synthesis: A significant advantage of continuous flow synthesis is the potential to integrate purification steps directly into the reaction line (telescoping). This can include:

Liquid-Liquid Extraction: The product stream can be mixed with an immiscible solvent to extract the desired compound, leaving impurities behind.

Scavenger Resins: The reaction stream can be passed through a column containing a solid-supported resin that selectively binds to and removes unreacted reagents or by-products.

Continuous Crystallization: The product stream can be directed into a crystallizer where conditions are controlled to induce continuous formation and collection of the pure crystalline product.

Impurity Profiling: The identification and quantification of impurities are essential for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile impurities that may be present in the final product. Potential impurities in the synthesis of this compound could include starting materials, isomers, or by-products from side reactions.

Table 4: Potential Impurities and their Origin

| Potential Impurity | Likely Origin |

| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzene | Unreacted starting material from the cyanation step. |

| Isomeric Fluoro-(trifluoromethyl)benzonitriles | Formation during the synthesis of the precursor or side reactions. |

| Hydrolysis products (e.g., amides, carboxylic acids) | Reaction of the nitrile group with water during workup or purification. |

By employing these advanced purification and isolation methodologies, this compound can be produced with the high degree of purity necessary for its intended applications.

Iii. Chemical Reactivity and Mechanistic Insights of 2 Fluoro 3 Trifluoromethyl Benzonitrile Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. For analogues of 2-fluoro-3-(trifluoromethyl)benzonitrile, this pathway is especially significant due to the electronic properties of the fluorine and trifluoromethyl substituents.

The reactivity of an aromatic ring in SNAr reactions is critically dependent on its electrophilicity. The presence of strong electron-withdrawing groups (EWGs) is essential as they decrease the electron density of the aromatic π-system, making it more susceptible to attack by nucleophiles. Both the fluorine atom and the trifluoromethyl group (CF₃) are potent EWGs.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily operating through a strong negative inductive effect (-I). nih.govvaia.com This effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-CF₃ bond and withdraws electron density from the attached aromatic ring. nih.govvaia.com This withdrawal significantly enhances the electrophilic character of the ring, activating it for nucleophilic attack. nih.gov

In SNAr reactions of polysubstituted arenes, the position of nucleophilic attack is not random. The regioselectivity is dictated by the positions of the electron-withdrawing groups, which stabilize the negative charge in the intermediate Meisenheimer complex. For fluoroarenes activated by other EWGs, the fluorine atom is typically the preferred leaving group over other halogens due to the high polarization of the C-F bond, which facilitates nucleophilic attack at the ipso-carbon.

In pyridine (B92270) systems, which are inherently electron-deficient, the presence of an additional EWG like a trifluoromethyl group can further enhance reactivity in SNAr reactions, making them comparable to highly reactive pyrimidines. nih.gov For instance, pyridines substituted with a trifluoromethyl group demonstrate significantly greater reactivity towards amination compared to unsubstituted chloropyridines. nih.gov The position of the EWG directs the incoming nucleophile; activation is strongest at the ortho and para positions relative to the EWG. In 2,6-difluorinated pyridines bearing a CF₃ or SF₅ group, SNAr reactions can proceed with high regioselectivity, allowing for the selective substitution of one fluorine atom. researchgate.net This selectivity is crucial for the synthesis of complex, specifically functionalized aromatic and heteroaromatic compounds.

Cross-Coupling and Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For derivatives of this compound, these methods allow for extensive functionalization.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a premier method for creating C-C bonds. mdpi.com It is widely used for preparing fluorinated biaryl derivatives, which are important in pharmaceuticals and materials science. mdpi.com The versatility of the reaction allows for the coupling of aryl halides with a wide range of boronic acids and their derivatives, such as potassium trifluoroborates. nih.govresearchgate.net The reaction conditions are generally mild, and the reagents are often stable and readily available. tcichemicals.com

The efficiency of Suzuki-Miyaura coupling can be influenced by the nature of the substrates and the catalytic system. For instance, heterogeneous catalysts based on palladium nanoparticles supported on modified graphene have shown high activity in the coupling of fluorinated aryls, with high turnover frequencies. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Fluorinated Biaryl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | 4-Fluorobiphenyl | Heterogeneous Pd catalyst shows excellent versatility and good conversion rates. | mdpi.com |

| Aryl Bromide (Glutarimide derivative) | Potassium trifluoro(vinyl)borate | Pd catalyst with fluoride (B91410) source | Vinyl-substituted immunomodulatory drug | Fluoride source enhances coupling on sensitive substrates, preserving stereochemistry. | nih.gov |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | 2-Arylpyridines | Demonstrates C-S bond activation for SMC, expanding the scope of sulfonyl fluorides. | claremont.edu |

| Bromoarene | Alkyltrifluoroborate salt | Palladium with sterically hindered phosphine (B1218219) ligand | Alkyl-substituted arene | Efficient Csp²-Csp³ coupling is achieved using specific ligands. | researchgate.net |

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed couplings are employed to functionalize fluorinated aromatics. Nickel-catalyzed reactions, for example, are effective for forming C-C bonds, often at a lower cost than palladium. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a practical and more sustainable alternative for coupling polyfluorinated arylzinc reagents with alkyl halides. rsc.org The selectivity of these iron-catalyzed reactions can be controlled through the use of specific phosphine ligands. rsc.org

These transformations include the formation of C-O bonds, such as in the synthesis of fluorinated ethers, and C-P bonds, which are crucial for creating various organophosphorus compounds. researchgate.netmdpi.com

Table 2: Overview of Other Metal-Catalyzed Coupling Reactions

| Reaction Type | Metal Catalyst | Substrates | Significance | Reference |

|---|---|---|---|---|

| Kumada Coupling | Nickel | Aryl Halides + Grignard Reagents | Efficient for forming C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. | researchgate.net |

| Fluoroaromatic Coupling | Iron | Polyfluorinated Arylzinc Reagents + Alkyl Halides | Provides practical access to polyfluorinated compounds using an earth-abundant metal. | rsc.org |

| C-P Bond Formation | Palladium, Nickel, Rhodium, Copper | P-H compounds + Alkynes/Aryl Halides | A straightforward method for synthesizing diverse organophosphorus compounds. | researchgate.net |

| Alkoxy Group Coupling | Nickel (e.g., NiCl₂·glyme) | Aryl Halides + Alcohols | Demonstrates high efficiency for synthesizing alkoxy derivatives. |

Hydrodefluorination Reactions of Trifluoromethylated Arenes

The selective transformation of a trifluoromethyl (CF₃) group into a difluoromethyl (CF₂H) group is a highly valuable reaction in medicinal chemistry, as this modification can significantly alter a drug candidate's metabolic stability and physicochemical properties. nih.govacs.org This process, known as hydrodefluorination (HDF), is challenging because the bond dissociation energy of C-F bonds decreases with successive defluorination, often leading to over-reduction. nih.govacs.org

Recent advances have utilized photoredox catalysis to achieve precise, single hydrodefluorination of electron-deficient trifluoromethylarenes. nih.govacs.orgnih.gov These methods often employ an organic photocatalyst, a hydrogen atom donor, and visible light. nih.gov The mechanism is thought to involve the reduction of the trifluoromethylarene to a radical anion, which then undergoes fluoride expulsion. nih.gov

Table 3: Catalytic Systems for Hydrodefluorination of Trifluoromethylarenes

| Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Organophotocatalyst (e.g., 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile) with 4-hydroxythiophenol (Hydrogen Atom Donor) | Electron-poor trifluoromethylarenes (e.g., containing cyano or ester groups) | Operationally simple, tolerates various functional groups, and allows for late-stage modification of complex molecules. High selectivity for CF₂H. | nih.govacs.org |

| Bismuthinidene Catalyst (e.g., Phebox-Bi(I)) | Polyfluoroarenes | Proceeds via a Bi(I)/Bi(III) redox cycle involving C-F oxidative addition. Represents a main-group catalysis approach. | acs.org |

This selective hydrodefluorination highlights a sophisticated strategy for fine-tuning molecular properties, underscoring the advanced chemical manipulations possible with fluorinated aromatic compounds. nih.gov

Photoredox Catalysis in C-F Bond Cleavage

Visible-light photoredox catalysis has become a powerful method for the cleavage of strong carbon-fluorine (C-F) bonds under mild conditions. mdpi.comnih.gov This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. researchgate.netnih.gov For trifluoromethylarenes, the presence of the electron-withdrawing trifluoromethyl and nitrile groups facilitates the acceptance of an electron, making them suitable substrates for reductive C-F bond cleavage. nih.gov

The process generally involves the excitation of a photocatalyst by visible light, followed by either a reductive or oxidative quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor to generate a more potent reductant. nih.govsemanticscholar.org This strong reductant then transfers an electron to the fluoroarene, such as an analogue of this compound, to form a radical anion. nih.gov This radical anion is unstable and readily expels a fluoride ion to generate an aryl radical, which can then participate in various bond-forming reactions. mdpi.comnih.gov

The efficiency of this C-F bond cleavage can be influenced by the presence of other functional groups on the aromatic ring. Electron-withdrawing groups, like the nitrile and trifluoromethyl groups in this compound, generally increase the reduction potential of the substrate, making it more susceptible to electron transfer and subsequent C-F bond cleavage. nih.gov

Mechanistic Pathways of Reductive Defluorination

The reductive defluorination of fluorinated aromatic compounds, including analogues of this compound, can proceed through several mechanistic pathways. nih.govnih.gov A common pathway initiated by photoredox catalysis involves a single-electron transfer (SET) to the fluoroarene. nih.govsemanticscholar.org This generates a radical anion, which then undergoes fragmentation to release a fluoride ion and form an aryl radical. nih.gov

Another proposed mechanism involves a two-electron reduction process, often facilitated by low-valent metals or electrochemical methods, which leads to the formation of a carbanion intermediate that subsequently eliminates a fluoride ion. semanticscholar.org In some cases, particularly with polyfluorinated arenes, the initial defluorination can be followed by further reduction and/or rearrangement steps.

The specific pathway can be influenced by several factors, including the nature of the reducing agent, the solvent, and the substitution pattern of the fluoroarene. For instance, in mechanochemical methods, the decomposition of per- and polyfluoroalkyl substances (PFASs) can be initiated by the transfer of a surface charge electron, leading to C-F bond cleavage and the release of a fluoride ion. nih.gov

A general mechanistic scheme for reductive C-F bond cleavage in a trifluoromethyl arene involves the initial single electron reduction to form a stabilized radical anion. rsc.org This radical anion then decomposes, releasing a fluoride ion and forming a benzylic radical. rsc.org A subsequent single electron transfer results in a benzylic anion, which can then be quenched by a proton or another electrophile. rsc.org

Cycloaddition and Cyclocondensation Reactions

Fluorinated benzonitriles, including structures related to this compound, are valuable substrates in cycloaddition and cyclocondensation reactions for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the molecule for various transformations.

One notable example is the [3+2] cycloaddition reaction. For instance, trifluoroacetonitrile (B1584977) (CF3CN) has been shown to react with diarylnitrilimines to produce 1,2,4-triazoles. mdpi.com Theoretical studies based on Molecular Electron Density Theory (MEDT) indicate that this reaction proceeds via a two-stage one-step mechanism. mdpi.com The analysis of Parr functions reveals that the reaction's regioselectivity is controlled by the interaction between the most nucleophilic center of the nitrilimine and the most electrophilic center of the trifluoroacetonitrile. mdpi.com

Similarly, 2,2,2-trifluorodiazoethane (B1242873) undergoes [3+2] cycloaddition with styryl derivatives in a one-pot sequence that includes isomerization and oxidation to afford 5-aryl-3-trifluoromethylpyrazoles. nih.gov This reaction is notable for its broad functional group tolerance and good yields under mild conditions. nih.gov While the cycloaddition of trifluorodiazoethane with electron-deficient alkenes is well-established, its reaction with simple styrene (B11656) derivatives is less common. nih.gov

Cyclocondensation reactions also play a crucial role in building complex molecules from fluorinated benzonitrile (B105546) analogues. For example, a photocatalytic decarboxylative/defluorinative [4+3] annulation of o-hydroxyphenylacetic acids and trifluoromethyl alkenes has been developed to produce fluorinated dihydrobenzoxepines. mdpi.com This process involves an initial photocatalytic C-F bond cleavage of the trifluoromethyl alkene to form a gem-difluoroalkene, which then undergoes a base-mediated cyclocondensation. mdpi.com

Radical Chemistry Involving Benzonitrile-Based Fluorinated Species

The radical chemistry of fluorinated benzonitriles is a rich and expanding area of research, offering unique pathways for the synthesis of novel fluorinated molecules. nih.govacs.org The generation of radical anions from fluorobenzonitriles is a key step in several synthetic transformations. For example, the reaction of fluorobenzonitriles with the sodium salt of a benzonitrile radical anion in liquid ammonia (B1221849) leads to the phenylation of the fluorinated ring. nih.govacs.org This reaction proceeds via the substitution of ortho- and para-fluorine atoms by the phenyl moiety of the benzonitrile radical anion, affording cyanobiphenyls in good yields. nih.govacs.org The proposed mechanism involves the ipso-C-nucleophilic attack of the radical anion, followed by the loss of the cyano group. nih.govacs.org

Visible-light photoredox catalysis is a primary tool for initiating radical reactions involving fluorinated benzonitriles. researchgate.netresearchgate.net This method allows for the generation of highly reactive radical species under mild conditions through a single-electron transfer (SET) mechanism. researchgate.netresearchgate.net The activation of C-F bonds in polyfluorinated arenes, gem-difluoroalkenes, and trifluoromethyl arenes via photoredox catalysis produces various fluorinated radical intermediates. semanticscholar.org These radicals can then participate in a range of synthetic transformations, including addition to π-systems and hydrogen atom transfer reactions. mdpi.com

The reactivity of trifluoromethyl radicals with substituted benzenes has also been studied, providing insights into the factors governing these radical reactions. rsc.org The trifluoromethyl group, being a prominent feature in many pharmaceuticals and agrochemicals, makes the study of its radical reactions particularly relevant. rsc.org

Functional Group Transformations and Interconversions

The functional groups present in this compound—nitrile, fluorine, and trifluoromethyl—can all undergo a variety of transformations, providing avenues for further molecular diversification.

The nitrile group in benzonitrile derivatives can be hydrolyzed to the corresponding amide or carboxylic acid under appropriate conditions. This transformation is a fundamental reaction in organic synthesis. While specific studies on the hydrolysis of this compound are not detailed in the provided results, the general reactivity of the nitrile group is well-established. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the nitrile group towards hydrolysis. These groups increase the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack by water or hydroxide (B78521) ions.

The conversion of nitriles to amides can also be achieved through visible light-mediated radical reactions, which offer a mild and sustainable alternative to traditional methods. researchgate.net

Halogen exchange (HALEX) reactions are a powerful tool for modifying the properties and reactivity of halogenated aromatic compounds. nsf.gov In the context of fluorinated benzonitriles, the fluorine atom can be replaced by other halogens, which can in turn serve as versatile synthetic handles for further functionalization.

The reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is the reverse of the order seen in aliphatic substitution. snmjournals.org This has been demonstrated in the microwave-induced nucleophilic [¹⁸F]fluorination of meta-halobenzonitrile derivatives, where the fluorine leaving group was found to be the most reactive. snmjournals.orgnih.gov

Boron trihalides have been employed to mediate halogen exchange in trifluoromethyl arenes, converting them into their corresponding trichloromethyl analogues. nsf.gov More recently, iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, providing access to ArCF₂X and ArCX₃ compounds. chemrxiv.org This transformation is significant as it represents the first iron-catalyzed halogen exchange for non-aromatic C-F bonds. chemrxiv.org Theoretical calculations suggest that this reaction may involve the direct activation of C-F bonds through coordination with iron. chemrxiv.org

The replacement of a fluorine atom with a heavier halogen can significantly impact the subsequent reactivity of the molecule. For instance, the resulting chloro, bromo, or iodo derivatives are often more amenable to cross-coupling reactions and other transformations where the carbon-halogen bond is cleaved.

Iv. Advanced Applications and Research Significance of 2 Fluoro 3 Trifluoromethyl Benzonitrile Derivatives

Medicinal Chemistry and Pharmaceutical Sciences

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Derivatives of 2-Fluoro-3-(trifluoromethyl)benzonitrile, which possesses both of these critical functionalities, are of significant interest in the development of novel therapeutic agents. This compound serves as a versatile building block for creating structurally complex molecules with tailored pharmacological profiles.

This compound is a valuable synthetic intermediate in the field of drug discovery. Its structure, featuring a trifluoromethyl group, a fluorine atom, and a nitrile moiety on a benzene (B151609) ring, offers multiple reactive sites for chemical modification. Medicinal chemists utilize such fluorinated benzonitrile (B105546) building blocks as molecular scaffolds to construct a diverse array of more complex molecules, including active pharmaceutical ingredients (APIs). ossila.com The nitrile group can be hydrolyzed, reduced, or converted into various heterocycles, while the fluorine atom can be substituted via nucleophilic aromatic substitution, allowing for the facile introduction of different functional groups. This chemical versatility makes it an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs. ossila.comsigmaaldrich.com

The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make derivatives of this compound prime candidates for the development of various therapeutic agents.

The introduction of trifluoromethyl groups is a well-established strategy for enhancing the efficacy of antiviral and anticancer drugs. wechemglobal.com This group can improve the binding affinity of a molecule to its biological target, such as a viral enzyme or a receptor on a cancer cell. wechemglobal.com For example, trifluoromethyl-containing nucleoside analogues have been designed to interfere with viral replication by inhibiting key enzymes like viral polymerase. wechemglobal.comnih.gov

In oncology, the trifluoromethyl group is incorporated into small molecule inhibitors to block signaling pathways that are crucial for tumor growth and proliferation. wechemglobal.comnih.gov Studies on trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine derivatives have demonstrated their potential as anticancer agents. nih.gov Similarly, 2-phenylacrylonitrile derivatives containing trifluoromethyl groups are being investigated as tubulin inhibitors for cancer therapy. nih.gov The 2-fluoro-3-(trifluoromethyl)phenyl scaffold serves as a foundational structure for the synthesis of such potent therapeutic candidates.

Derivatives of fluorinated and trifluoromethylated compounds have shown significant promise as anti-inflammatory agents. The trifluoromethyl group is a key feature in several potent anti-inflammatory drugs. A prominent example is Celecoxib, a selective COX-2 inhibitor, which contains a trifluoromethyl-substituted pyrazole ring. scispace.com Furthermore, research into novel anti-inflammatory agents has involved synthesizing hybrid molecules that combine the structural features of known drugs like ibuprofen with trifluoromethyl-containing quinoline moieties. cardiff.ac.uk These conjugates have demonstrated significant anti-inflammatory properties in preclinical models, highlighting the utility of the trifluoromethylphenyl core, accessible from precursors like this compound, in designing new non-steroidal anti-inflammatory drugs (NSAIDs). cardiff.ac.uk

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a receptor involved in pain and inflammation, making it a key target for the development of new analgesics. nih.gov Derivatives containing the 3-fluoro-4-methylsulfonamidophenyl structure have been identified as potent TRPV1 antagonists. researchgate.net Specifically, a series of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues, which can be conceptually derived from a 3-fluoro-trifluoromethylphenyl scaffold, have been characterized as high-affinity, stereospecific TRPV1 antagonists. nih.gov These compounds exhibit potent antagonism, in some cases comparable or superior to known reference compounds, underscoring the importance of this substitution pattern in designing effective receptor antagonists. nih.gov

The trifluoromethyl (-CF3) group is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. researchgate.net Its unique characteristics profoundly influence a molecule's behavior in a biological system, a concept central to rational drug design. mdpi.comnih.gov

The introduction of a -CF3 group significantly increases the lipophilicity of a molecule. wechemglobal.commdpi.comresearchgate.net Lipophilicity, often measured by the partition coefficient (log P), is a critical factor that affects a drug's absorption, distribution, membrane permeability, and binding to biological targets. nih.govacs.org The -CF3 group has a Hansch π value of +0.88, indicating its strong lipophilic contribution. mdpi.com This enhanced lipophilicity can facilitate the passage of drug molecules across cellular membranes and the blood-brain barrier, improving bioavailability and interaction with target receptors. nih.gov

One of the most significant advantages of using the trifluoromethyl group in drug design is the enhancement of metabolic stability. wechemglobal.commdpi.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This high bond strength makes the -CF3 group highly resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov By replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can block metabolic hotspots, prolong the drug's plasma half-life, reduce the required dose, and minimize the formation of potentially toxic metabolites. nih.gov

| Property | Value/Description | Significance in Medicinal Chemistry |

|---|---|---|

| Hansch Lipophilicity Parameter (π) | +0.88 | Increases molecular lipophilicity, potentially improving membrane permeability and target binding. mdpi.com |

| C-F Bond Dissociation Energy | ~485 kJ/mol | Confers high resistance to metabolic oxidation, increasing drug half-life. mdpi.com |

| C-H Bond Dissociation Energy | ~414 kJ/mol | Represents a metabolically more labile site compared to C-F. mdpi.com |

| Electronegativity | High | Strongly electron-withdrawing, which can alter a molecule's pKa and binding interactions. mdpi.com |

Radiopharmaceutical Development via ¹⁸F-Labeling

The development of radiopharmaceuticals labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F) is a cornerstone of modern molecular imaging with Positron Emission Tomography (PET). The favorable nuclear and chemical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal nuclide for synthesizing radiotracers to visualize and quantify physiological and pathological processes in vivo frontiersin.org. Benzonitrile derivatives are valuable scaffolds in the design of PET radioligands for various biological targets.

The synthesis of ¹⁸F-labeled benzonitrile derivatives often involves nucleophilic substitution reactions where [¹⁸F]fluoride is introduced onto an aromatic ring. While direct radiolabeling of this compound itself is not the primary route, its structural motifs are relevant to the synthesis of more complex PET tracers. For instance, derivatives of benzonitrile have been successfully labeled with ¹⁸F for imaging specific receptors in the brain, such as the metabotropic glutamate subtype-5 receptors (mGluR5) and AMPA receptors nih.govacs.org.

One notable example is the development of [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile), a high-affinity radioligand for mGluR5 imaging acs.org. The synthesis of such tracers underscores the importance of the benzonitrile core in designing molecules that can be efficiently labeled with ¹⁸F and exhibit favorable pharmacokinetic properties for brain imaging acs.org. The presence of a trifluoromethyl group, as in this compound, is known to enhance metabolic stability and lipophilicity, which are desirable properties for central nervous system (CNS) PET tracers nih.govnbinno.com.

The general strategy for preparing ¹⁸F-labeled arenes often involves the displacement of a leaving group, such as a nitro group or a halogen, by [¹⁸F]fluoride. The reactivity of the precursor is highly dependent on the electronic nature of the substituents on the aromatic ring. The electron-withdrawing properties of the nitrile and trifluoromethyl groups in this compound would activate the ring towards nucleophilic aromatic substitution, making related structures promising candidates for ¹⁸F-labeling.

Table 1: Examples of ¹⁸F-Labeled Benzonitrile Derivatives for PET Imaging

| Radiotracer | Target | Application | Key Structural Feature |

| [¹⁸F]FPEB | mGluR5 | Neurological disorders | Pyridinylethynyl benzonitrile |

| [¹⁸F]8 | AMPA Receptor | Neurological disorders | Dihydropyridin-yl-benzonitrile |

This table provides examples of complex benzonitrile derivatives developed for PET imaging, highlighting the utility of the benzonitrile scaffold in radiopharmaceutical research.

Agrochemical Research and Development

The introduction of fluorine and trifluoromethyl groups into agrochemicals has been a highly successful strategy for enhancing their efficacy, metabolic stability, and target specificity nih.govnih.govsemanticscholar.org. Benzonitrile-containing compounds have also found widespread use in crop protection. Consequently, this compound represents a key intermediate for the synthesis of novel agrochemicals.

Fluorinated benzonitriles are valuable precursors in the synthesis of a variety of herbicides and insecticides nbinno.com. The combination of the nitrile group, a fluorine atom, and a trifluoromethyl group on a benzene ring provides a scaffold that can be chemically modified to produce active ingredients with diverse modes of action. The trifluoromethyl group, in particular, is a common feature in many modern pesticides, contributing to increased biological activity semanticscholar.org. The synthesis of complex agrochemicals often starts from simpler, functionalized aromatic rings, for which this compound can serve as a readily available building block.

The development of new fungicides and pesticides is driven by the need to overcome resistance to existing treatments and to comply with stricter environmental regulations nih.govnih.gov. Fluorine-containing compounds have demonstrated significant potential in this area nih.gov. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents in derivatives of this compound can lead to novel interactions with biological targets in fungi and insects, resulting in the development of new classes of fungicides and pesticides. Research in this area focuses on synthesizing libraries of compounds derived from this and related benzonitriles and screening them for biological activity against a range of agricultural pests.

A key goal in agrochemical research is to develop crop protection agents that are highly potent against the target pest while exhibiting minimal toxicity to non-target organisms and the environment nih.govnih.gov. The strategic placement of fluorine and trifluoromethyl groups can significantly influence the selectivity and potency of a pesticide. The trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme or receptor, while the fluorine atom can modulate its electronic properties and metabolic stability nbinno.comnih.gov. By using this compound as a starting material, chemists can design and synthesize new crop protection agents with optimized properties, leading to more effective and safer agricultural solutions.

Table 2: Influence of Fluorine and Trifluoromethyl Groups in Agrochemicals

| Functional Group | Property Influence | Desired Outcome in Agrochemicals |

| Fluorine | Increased metabolic stability, altered electronic properties | Longer duration of action, enhanced target interaction |

| Trifluoromethyl | Increased lipophilicity, enhanced binding affinity | Improved penetration through biological membranes, higher potency |

This table summarizes the general effects of incorporating fluorine and trifluoromethyl groups into agrochemical structures, which is relevant to derivatives of this compound.

Materials Science and Advanced Functional Materials

The unique properties of fluorinated compounds are also leveraged in the field of materials science for the creation of advanced functional materials with tailored characteristics chemimpex.com. The presence of fluorine atoms in polymers and coatings can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Derivatives of this compound can be envisioned as monomers or additives in the synthesis of high-performance polymers and coatings. The incorporation of the fluorinated benzonitrile moiety into a polymer backbone could enhance its thermal and chemical stability due to the strength of the carbon-fluorine bond nih.gov. Furthermore, the presence of trifluoromethyl groups at the surface of a material can significantly lower its surface energy, leading to hydrophobic and oleophobic properties researchgate.net. This is highly desirable for applications such as self-cleaning surfaces, anti-fouling coatings, and low-friction materials. The nitrile group can also serve as a reactive handle for cross-linking or further functionalization of the polymer. The development of fluorinated polymers has seen enormous growth for applications ranging from electronics and aerospace to medical devices pageplace.de.

Table 3: Potential Properties of Polymers Derived from this compound

| Potential Property | Contributing Structural Feature | Potential Application |

| High Thermal Stability | Carbon-Fluorine Bonds | High-temperature electronics, aerospace components |

| Chemical Resistance | Fluorination | Linings for chemical reactors, protective coatings |

| Hydrophobicity/Oleophobicity | Trifluoromethyl Groups | Self-cleaning surfaces, anti-graffiti coatings |

| Tailorable Dielectric Constant | Polar Nitrile and Fluoro Groups | Advanced electronic components |

This table outlines the potential properties and applications of polymers that could be synthesized using this compound or its derivatives, based on the known effects of its functional groups.

Applications in Optoelectronic Devices (e.g., OLEDs)

Derivatives of fluorinated benzonitriles are gaining significant attention in the development of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). These compounds are often used as building blocks for creating complex molecules that exhibit thermally activated delayed fluorescence (TADF). TADF materials are crucial for high-efficiency OLEDs as they can harvest non-emissive triplet excitons and convert them into light, a process that enhances the device's internal quantum efficiency. rsc.org

The incorporation of fluorine and trifluoromethyl groups, as seen in this compound, into larger molecular structures for OLEDs can fine-tune the electronic properties of the material. These electronegative groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for achieving a small singlet-triplet energy gap (ΔEST) necessary for efficient TADF. rsc.org

Research into donor-acceptor-donor' (D-A-D') structured molecules has shown that fluorinated benzonitrile units can act as effective acceptor moieties. rsc.org For instance, studies on benzonitrile derivatives featuring phenoxazine and carbazole donor units have demonstrated tunable photophysical properties in the solid state. rsc.orgmatilda.science OLED devices fabricated with such materials have shown emission properties that can be tuned based on preparation techniques, highlighting the potential for creating advanced optoelectronic devices with tailored and stimuli-responsive characteristics. rsc.orgrsc.org

Table 1: Properties of Fluorinated Benzonitrile Derivatives in OLEDs

| Property | Significance in OLEDs | Reference |

|---|---|---|

| Thermally Activated Delayed Fluorescence (TADF) | Enables harvesting of triplet excitons, leading to higher device efficiency. | rsc.org |

| Tunable Emission Properties | Allows for the creation of OLEDs with specific colors and characteristics based on molecular design and processing. | rsc.org |

| Small Singlet-Triplet Energy Gap (ΔEST) | A prerequisite for efficient TADF, facilitated by the electronic effects of fluorine substituents. | rsc.org |

Enhancement of Thermal Stability and Chemical Resistance in Materials

The presence of carbon-fluorine bonds in derivatives of this compound contributes significantly to the enhanced thermal stability and chemical resistance of materials incorporating these structures. The C-F bond is one of the strongest single bonds in organic chemistry, which imparts exceptional stability to fluorinated compounds. This inherent stability is a key reason for their use in creating high-performance polymers and materials that can withstand harsh environmental conditions, including high temperatures and corrosive chemicals.

The trifluoromethyl (-CF3) group, in particular, is known for its high thermal and chemical stability. When incorporated into a polymer backbone or as a side group, it can protect the material from degradation. Furthermore, the fluorine atoms provide a shielding effect, protecting more susceptible bonds within the molecular structure from chemical attack. This combination of properties makes derivatives of this compound attractive for applications in aerospace, electronics, and industrial coatings where durability is paramount.

Biochemical Probes and Biological Pathway Studies

The unique properties of fluorinated compounds, including derivatives of this compound, make them valuable tools in biochemical and proteomics research. The introduction of fluorine can modulate the biological activity of molecules and serve as a sensitive probe for studying molecular interactions.

Enzyme Inhibition Studies and Biochemical Pathway Elucidation

Fluorinated molecules are widely used in the design of enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing how a molecule binds to an enzyme's active site. For example, fluorinated analogues of aminopterin have been synthesized and evaluated as inhibitors of dihydrofolate reductase. nih.gov Studies have shown that the position of the fluorine atom can significantly impact the binding affinity, with a 3'-fluoro derivative binding more tightly to the enzyme than the non-fluorinated parent compound. nih.gov

The substitution of hydrogen with fluorine, which has a similar atomic radius, often allows the fluorinated analog to be processed by enzymes in a biological pathway. researchgate.net However, the altered electronic properties can lead to the formation of a stable intermediate that inactivates the enzyme, a mechanism known as "suicide inhibition." researchgate.netnih.gov This makes fluorinated compounds powerful tools for elucidating the mechanisms of enzyme action and for mapping biochemical pathways. The this compound scaffold can be used to synthesize novel inhibitors for various enzymes, leveraging the electronic effects of both the fluoro and trifluoromethyl groups to achieve high potency and selectivity. targetmol.com

Table 2: Examples of Fluorinated Compounds in Enzyme Inhibition

| Compound Class | Target Enzyme | Mechanism/Effect | Reference |

|---|---|---|---|

| Fluorinated Aminopterin Analogues | Dihydrofolate Reductase | Enhanced binding affinity leading to stronger inhibition. | nih.gov |

| 2-Deoxy-2-fluorosaccharides | Glycosidases | Formation of a stabilized glycosyl-enzyme intermediate, trapping the active site carboxylate. | nih.gov |

Selective Protein Modification in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, derivatives of this compound can be utilized for selective protein modification. The nitrile group can potentially be used in bioorthogonal reactions to label proteins, while the fluorinated aromatic ring provides a unique signature for detection and analysis.

A key challenge in proteomics is identifying and quantifying post-translational modifications (PTMs) of proteins. nih.gov Chemical labeling strategies are often employed to tag specific functional groups on proteins. Fluorinated compounds can be used to introduce a unique mass shift that can be easily detected by mass spectrometry. For instance, synthetic peptides containing fluorinated phenylalanine residues have been used to create a distinct mass shift of +17.99 Da, which is not found in naturally occurring modifications, allowing for sensitive and specific detection in complex biological samples. nih.gov

This principle can be extended to reagents derived from this compound. Such reagents could be designed to react selectively with certain amino acid residues (e.g., cysteine or lysine), thereby introducing a fluorine-containing tag onto the protein. This tag would not only facilitate the identification of the modified protein by mass spectrometry but could also be used for imaging and pull-down assays, aiding in the comprehensive study of protein signaling and function. nih.govnih.gov

V. Computational Chemistry and Spectroscopic Characterization in Research

Quantum Mechanical Calculations and Density Functional Theory (DFT)